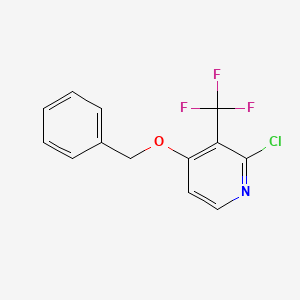
4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine
概要
説明
“4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine” is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are known to have various applications in biological, agricultural, and pharmaceutical fields .
Chemical Reactions Analysis
The chemical reactions involving “this compound” could be numerous and varied, depending on the reaction conditions and the presence of other reactants. As a derivative of pyridine, it might be expected to undergo reactions typical of pyridines, such as electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. These could include properties such as melting point, boiling point, solubility in various solvents, and reactivity with various chemical reagents .科学的研究の応用
Synthesis of Related Compounds : A key intermediate for the synthesis of the herbicide trifloxysulfuron is 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, synthesized from nicotinamide via Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis (Zuo Hang-dong, 2010).
Fungicide Research : The compound fluazinam, which includes a similar trifluoromethylpyridine structure, has been studied for its crystal structure and intermolecular interactions, relevant to its application as a fungicide (Youngeun Jeon et al., 2013).
Antimicrobial Activity : Research on the synthesis and antimicrobial activity of new quinazolinones derivatives, which involve similar chemical structures, indicates potential applications in antibacterial and antifungal treatments (G. Naganagowda & A. Petsom, 2011).
Potential Calcium-Channel Antagonist Activity : Studies on 1,4-dihydropyridine derivatives, including compounds with similar structures, have indicated potential calcium modulatory properties, relevant in medical research (A. Linden et al., 2011).
Medicinal Chemistry Research : The synthesis of a 5-aza-derivative of 2,2-difluorobenzodioxole, closely related in structure, highlights its potential use in medicinal chemistry, especially in the development of metabolically stable derivatives (M. P. Catalani et al., 2010).
Regioexhaustive Functionalization : The conversion of similar chloro- and bromo-(trifluoromethyl)pyridines into carboxylic acids and other derivatives shows its applications in organic synthesis and functionalization studies (F. Cottet et al., 2004).
Photoinduced Direct 4-pyridination : The photo-irradiated direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine, using similar pyridine derivatives, suggests potential applications in the construction of biologically active molecules (T. Hoshikawa & M. Inoue, 2013).
作用機序
Target of Action
Similar compounds have been studied for their potential as werner (wrn) helicase inhibitors . WRN helicase is a protein involved in DNA repair and replication, and its inhibition can lead to the disruption of these processes, potentially making it a target for anticancer therapies .
Mode of Action
These interactions can lead to conformational changes in the target proteins, disrupting their normal function .
Biochemical Pathways
If it acts as a wrn helicase inhibitor, it could potentially affect dna repair and replication pathways .
Result of Action
Related compounds have shown antifungal activity against various fungal strains . If 4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine shares similar properties, it may also exhibit antifungal activity.
Safety and Hazards
As with any chemical compound, “4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine” should be handled with care. It could potentially cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it should be handled with appropriate personal protective equipment, and used only in a well-ventilated area .
将来の方向性
The future directions for research on “4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine” could include further exploration of its synthesis, its physical and chemical properties, and its potential applications. For instance, it could be interesting to investigate its potential uses in pharmaceuticals, given the biological activity of many pyridine derivatives .
特性
IUPAC Name |
2-chloro-4-phenylmethoxy-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-12-11(13(15,16)17)10(6-7-18-12)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMBMVNNRFKZNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=NC=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


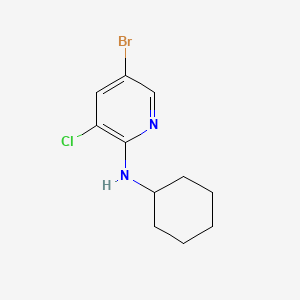
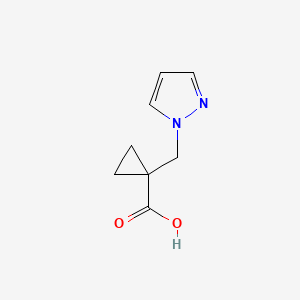
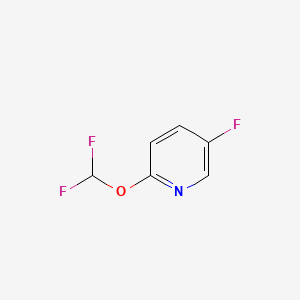

![4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B567173.png)

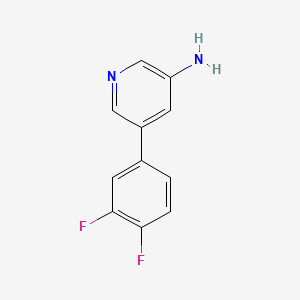
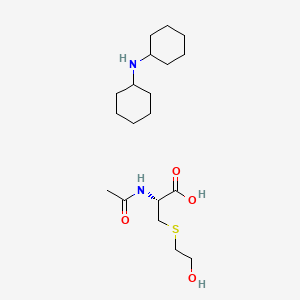
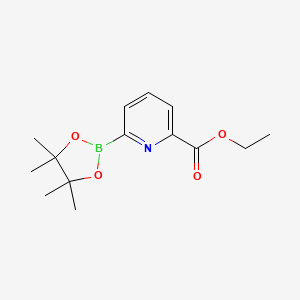
![5-chloro-3-p-tolyl-3H-imidazo[4,5-b]pyridine](/img/structure/B567183.png)
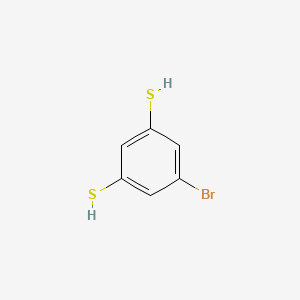

![5'-Fluoro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B567187.png)
